![molecular formula C26H24N2O3 B7703816 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide](/img/structure/B7703816.png)
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
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Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, commonly known as HM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HM-3 is a small molecule inhibitor that targets a specific protein, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of HM-3 involves the inhibition of a specific protein known as c-Met. This protein is involved in the regulation of cell growth, division, and survival. By inhibiting c-Met, HM-3 prevents the growth and proliferation of cancer cells, thereby reducing the size of tumors.
Biochemical and Physiological Effects:
HM-3 has been shown to have a range of biochemical and physiological effects on cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HM-3 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using HM-3 in lab experiments is its specificity for c-Met. This makes it a valuable tool for studying the role of c-Met in cancer and other diseases. However, one limitation of using HM-3 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of HM-3. One potential application is in the treatment of drug-resistant cancers. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of new analogs of HM-3 with improved solubility and potency is an area of active research. Finally, the exploration of the therapeutic potential of HM-3 in other diseases such as Alzheimer's and Parkinson's is an exciting area of investigation.
Synthesis Methods
The synthesis of HM-3 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various reaction conditions to yield the final product. The most commonly used method for the synthesis of HM-3 involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and 3-methoxy-N-(o-tolyl)benzamide in the presence of a suitable catalyst.
Scientific Research Applications
HM-3 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in the regulation of cell growth and division. Additionally, HM-3 has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-4-5-13-23(17)28(26(30)20-11-7-12-22(15-20)31-3)16-21-14-19-10-6-9-18(2)24(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWFMJMUOOITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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